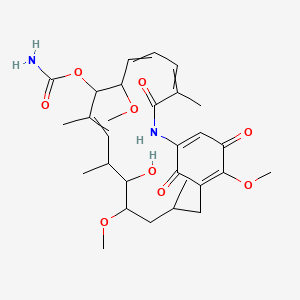
geldanamycin
概要
説明
準備方法
合成経路と反応条件: ゲルダナマイシンは、通常、ストレプトマイセス・ハイグロスコピカスを用いた発酵プロセスによって合成される。 化合物は、さまざまなクロマトグラフィー技術を用いて抽出および精製される。 .
工業的製造方法: ゲルダナマイシンの工業的製造には、大規模発酵に続く抽出と精製が含まれる。 プロセスには、分離と精製のためのポリマーマイクロカプセルを使用する。 .
化学反応の分析
反応の種類: ゲルダナマイシンは、以下を含むいくつかの化学反応を受ける。
酸化: ゲルダナマイシンは酸化されてさまざまな誘導体となる。
還元: 還元反応はゲルダナマイシンのキノン部分を修飾する。
置換: 置換反応は、アンスラマイシン環の異なる位置で起こる。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素がある。
還元: 水素化ホウ素ナトリウムなどの還元剤が使用される。
置換: さまざまな求核剤を穏やかな条件下で置換反応に使用できる。
生成される主な生成物: これらの反応から生成される主な生成物は、修飾された生物学的活性を有するさまざまなゲルダナマイシン誘導体である。 .
4. 科学研究への応用
ゲルダナマイシンは、以下を含む幅広い科学研究への応用を持つ。
化学: タンパク質の折り畳みと安定性の研究におけるツールとして使用される。
生物学: 細胞ストレス応答の調節における役割が調査されている。
医学: Hsp90を阻害し、発癌性タンパク質の分解を誘導する能力により、潜在的な抗癌剤として研究されている。
科学的研究の応用
Geldanamycin has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study protein folding and stability.
Biology: Investigated for its role in modulating cellular stress responses.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit Hsp90 and induce the degradation of oncogenic proteins.
作用機序
ゲルダナマイシンは、Hsp90のATP結合部位に結合することで効果を発揮し、そのシャペロン機能を阻害する。これは、プロテアソームを介したHsp90クライアントタンパク質の分解につながる。これには、さまざまなタンパク質キナーゼ、転写因子、および変異型発癌性タンパク質が含まれる。 Hsp90の阻害は、腫瘍の増殖と生存に関与する複数のシグナル伝達経路を破壊する。 .
類似化合物:
17-AAG (NSC 330507): 全身毒性が低いゲルダナマイシンのアナログ。
17-DMAG (NSC 707545): 水溶性が高まった別のアナログ。
比較: ゲルダナマイシンは、その強力な抗増殖活性とHsp90を標的とする能力が特徴である。 そのアナログである17-AAGと17-DMAGは、肝毒性や溶解性の悪さなどのゲルダナマイシンの限界を克服するために開発された。 .
類似化合物との比較
17-AAG (NSC 330507): An analogue of geldanamycin with reduced systemic toxicity.
17-DMAG (NSC 707545): Another analogue with improved water solubility.
Comparison: this compound is unique due to its potent anti-proliferative activity and ability to target Hsp90. Its analogues, such as 17-AAG and 17-DMAG, have been developed to overcome some of the limitations of this compound, such as hepatotoxicity and poor solubility .
特性
IUPAC Name |
(13-hydroxy-8,14,19-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl) carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40N2O9/c1-15-11-19-25(34)20(14-21(32)27(19)39-7)31-28(35)16(2)9-8-10-22(37-5)26(40-29(30)36)18(4)13-17(3)24(33)23(12-15)38-6/h8-10,13-15,17,22-24,26,33H,11-12H2,1-7H3,(H2,30,36)(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQAWLPCGQOSGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)OC)C)OC)OC(=O)N)C)C)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40N2O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30562-34-6 | |
| Record name | Geldanamycin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


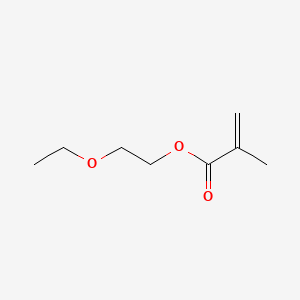
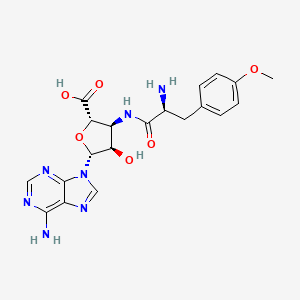
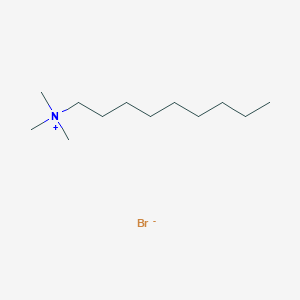
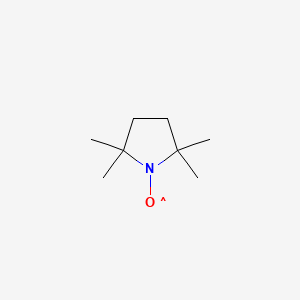
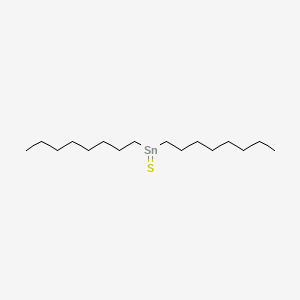
![Benzoic acid, 4-[(2-hydroxy-4,5-dimethylphenyl)azo]-](/img/structure/B1206417.png)
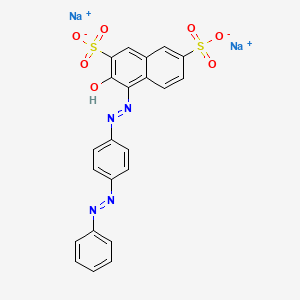

![(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[(3R,4S,5S,6R)-3-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-15-chloro-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8(48),9,11,14,16,29(45),30,32,34(39),35,37,46-pentadecaene-40-carboxylic acid](/img/structure/B1206425.png)
![1-(4,7-Dimethoxyfuro[2,3-b]quinolin-2-yl)ethanone](/img/structure/B1206426.png)
![3-(2-CHLOROPHENYL)-N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE](/img/structure/B1206427.png)
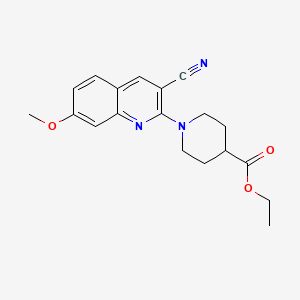
![N-(3-bicyclo[2.2.1]heptanyl)-2-[5-(4-chlorophenyl)-2-tetrazolyl]acetamide](/img/structure/B1206429.png)
![N-[2-methoxy-4-[[2-[(3-methyl-4-oxo-2-quinazolinyl)thio]-1-oxoethyl]amino]phenyl]-2-furancarboxamide](/img/structure/B1206430.png)
